molecular formula C15H25N3 B11809869 N-Propyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine

N-Propyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine

Cat. No.: B11809869
M. Wt: 247.38 g/mol
InChI Key: GVWHBSPJSJUEBL-UHFFFAOYSA-N
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Description

N-Propyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine is a synthetic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyridine ring substituted with a propyl group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Propyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions. The resulting intermediate is then subjected to further reactions to introduce the pyrrolidine ring, often through cyclization reactions involving suitable precursors .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: N-Propyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Propyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-Propyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in pharmacological studies, it may act as an agonist or antagonist at certain neurotransmitter receptors .

Comparison with Similar Compounds

Uniqueness: N-Propyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine is unique due to the presence of both a pyrrolidine and a pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H25N3

Molecular Weight

247.38 g/mol

IUPAC Name

N-propyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine

InChI

InChI=1S/C15H25N3/c1-3-9-16-15-8-7-13(12-17-15)14-6-5-11-18(14)10-4-2/h7-8,12,14H,3-6,9-11H2,1-2H3,(H,16,17)

InChI Key

GVWHBSPJSJUEBL-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC=C(C=C1)C2CCCN2CCC

Origin of Product

United States

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